

2-Chloro-5-ethylpyridine: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-ethylpyridine

Cat. No.: B134761

[Get Quote](#)

An In-depth Exploration of CAS No. 90196-32-0 for Researchers in Drug Discovery and Development

Introduction

2-Chloro-5-ethylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of more complex molecules.^{[1][2]} Its unique structural features, namely the presence of a reactive chlorine atom and an ethyl group on the pyridine ring, make it a versatile intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} This guide provides a comprehensive overview of **2-Chloro-5-ethylpyridine**, including its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

Understanding the fundamental properties of **2-Chloro-5-ethylpyridine** is essential for its effective application in research and synthesis.

Property	Value
CAS Number	90196-32-0
Molecular Formula	C ₇ H ₈ CIN
Molecular Weight	141.60 g/mol [2]
Appearance	Colorless liquid [1]
Boiling Point	204.3 ± 20.0 °C (Predicted) [1]
Density	1.111 ± 0.06 g/cm ³ (Predicted) [1]
LogP	2.29740 [1]
Storage	2-8°C, under inert gas [2]

Synthesis and Reactivity

The synthesis of 2-chloro-5-substituted pyridines can be achieved through various synthetic routes. One common approach involves the chlorination of the corresponding pyridine-N-oxide followed by functional group manipulation. The reactivity of **2-Chloro-5-ethylpyridine** is primarily dictated by the pyridine ring and its substituents.

Key Reaction Pathways

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.[\[3\]](#) The ethyl group at the 5-position can also be a site for further chemical modification, although it is generally less reactive than the chloro-substituent.

Caption: Key reaction pathways of **2-Chloro-5-ethylpyridine**.

Applications in Drug Development and Agrochemicals

The versatility of **2-Chloro-5-ethylpyridine** makes it a valuable intermediate in the synthesis of biologically active molecules.[\[1\]](#)

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a starting material for the development of active pharmaceutical ingredients (APIs).^[2] The pyridine scaffold is a common feature in many drugs, and the ability to functionalize the 2 and 5 positions of the ring allows for the fine-tuning of a molecule's pharmacological properties. For instance, derivatives of 2-chloropyridine have been investigated for their potential as antitumor agents.^[4]

Agrochemical Applications

2-Chloro-5-ethylpyridine and its derivatives are also utilized in the production of pesticides and herbicides.^[2] The structural motifs derived from this intermediate can contribute to the efficacy and stability of the final agrochemical product.^[2] For example, related compounds like 2-chloro-5-methylpyridine are used in the synthesis of certain insecticidal compounds.^[3]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

The following is a representative protocol for a nucleophilic aromatic substitution reaction using **2-Chloro-5-ethylpyridine**.

Materials:

- **2-Chloro-5-ethylpyridine**
- Nucleophile (e.g., an amine, alcohol, or thiol)
- Anhydrous solvent (e.g., DMF, DMSO, or NMP)
- Base (e.g., K_2CO_3 , NaH, or Et_3N)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- To a solution of **2-Chloro-5-ethylpyridine** in the chosen anhydrous solvent, add the nucleophile and the base.
- Heat the reaction mixture to the desired temperature (typically between 80-150 °C) under an inert atmosphere.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-5-ethylpyridine [myskinrecipes.com]
- 3. nbino.com [nbino.com]
- 4. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-5-ethylpyridine: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134761#2-chloro-5-ethylpyridine-cas-number-90196-32-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com